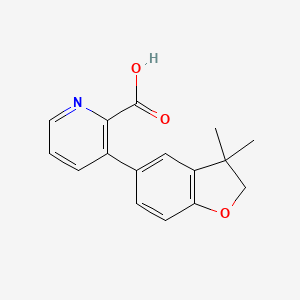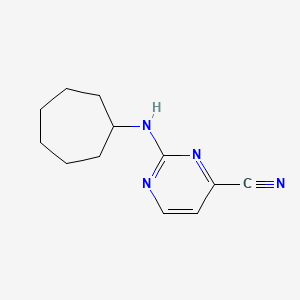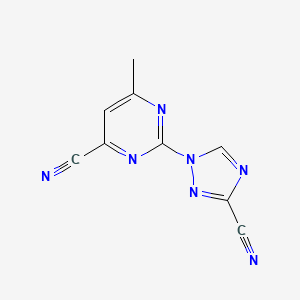
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid, also known as DMF-5-AC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has also been shown to modulate the activity of certain signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been shown to protect against oxidative stress and neuroinflammation, potentially leading to the prevention of neurodegenerative diseases. 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has also been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and blood-brain barrier. However, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid also has some limitations, including its relatively high cost and limited availability in some regions.
Future Directions
There are several future directions for the study of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid, including:
1. Further optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of the mechanism of action of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid in more detail, including its effects on specific enzymes and signaling pathways.
3. Development of new 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid derivatives with improved efficacy and safety profiles for use in drug discovery.
4. Study of the potential applications of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid in materials science, including its use in organic electronics and optoelectronics.
5. Investigation of the potential use of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid in the treatment of neurodegenerative diseases, autoimmune diseases, and other conditions.
In conclusion, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid is a promising chemical compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery, materials science, and other areas.
Synthesis Methods
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of 3,3-dimethyl-2H-1-benzofuran with pyridine-2-carboxylic acid. The synthesis method has been optimized to produce high yields of 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid with high purity.
Scientific Research Applications
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been studied as a potential drug candidate for the treatment of cancer and other diseases. In drug discovery, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been used as a scaffold for the development of new drugs with improved efficacy and safety profiles. In materials science, 3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid has been studied for its potential use in organic electronics and optoelectronics.
properties
IUPAC Name |
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16(2)9-20-13-6-5-10(8-12(13)16)11-4-3-7-17-14(11)15(18)19/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHIPOBUJDCVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C3=C(N=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-dimethyl-2H-1-benzofuran-5-yl)pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)

![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
